

Structure and chemical properties of FSLLRY-NH2

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Compound of Interest

Compound Name: FSLLRY-NH2

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An In-depth Technical Guide to FSLLRY-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSLLRY-NH2 is a synthetic hexapeptide that has been instrumental in the study of Protease-Activated Receptors (PARs), a unique family of G protein-coupled receptors (GPCRs). Initially characterized as a selective antagonist for PAR2, it has played a crucial role in elucidating the receptor's function in various physiological and pathophysiological processes, including inflammation, neuropathic pain, and itch.[1] However, recent studies have revealed a more complex pharmacological profile, showing that **FSLLRY-NH2** can also act as an agonist on Mas-related G protein-coupled receptors (Mrgprs), specifically MrgprC11 in mice and its human ortholog, MRGPRX1.[2] This dual activity underscores the importance of careful target validation in research and drug development.

This guide provides a comprehensive overview of the structure, chemical properties, and pharmacology of **FSLLRY-NH2**, complete with quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Structure and Chemical Properties

FSLLRY-NH2 is a linear peptide composed of six amino acids with a C-terminal amidation.

Sequence: (H-Phe-Ser-Leu-Leu-Arg-Tyr-NH₂) Modifications: The C-terminus is amidated, which typically increases peptide stability and receptor affinity compared to the free acid form.

[1]

Property	Value	Reference
Molecular Formula	C ₃₉ H ₆₀ N ₁₀ O ₈	[1]
Molecular Weight	796.97 g/mol	
CAS Number	245329-02-6	[1]
Purity	≥95% (typically confirmed by HPLC)	
Solubility	Soluble in water (up to 1 mg/ml) and DMSO.	[3]
Appearance	Typically supplied as a white to off-white crystalline solid or powder.	[3]

Storage and Handling: For long-term storage, it is recommended to store the peptide at -20°C. [4] If preparing stock solutions, they should be used on the same day if possible, though they can be stored at -20°C for up to one month.[1][4] It is crucial to equilibrate the solution to room temperature and ensure no precipitation is visible before use.[1]

Pharmacological Properties and Activity

FSLLRY-NH₂ exhibits a dual pharmacology, acting as an antagonist at PAR2 and an agonist at certain Mrgpr receptors.

PAR2 Antagonism

FSLLRY-NH₂ is widely cited as a selective PAR2 antagonist.[1][5] It functions by competitively inhibiting the binding and activation of PAR2 by its agonists, such as trypsin or agonist peptides like SLIGRL-NH₂. This antagonism has been demonstrated to block downstream signaling events like ERK activation and to reverse symptoms in animal models of neuropathic pain and inflammation.

Assay	Cell Type	IC50	Reference
PAR2 Inhibition	PAR2-KNRK cells	50 μ M	[6]

MrgprC11/MRGPRX1 Agonism

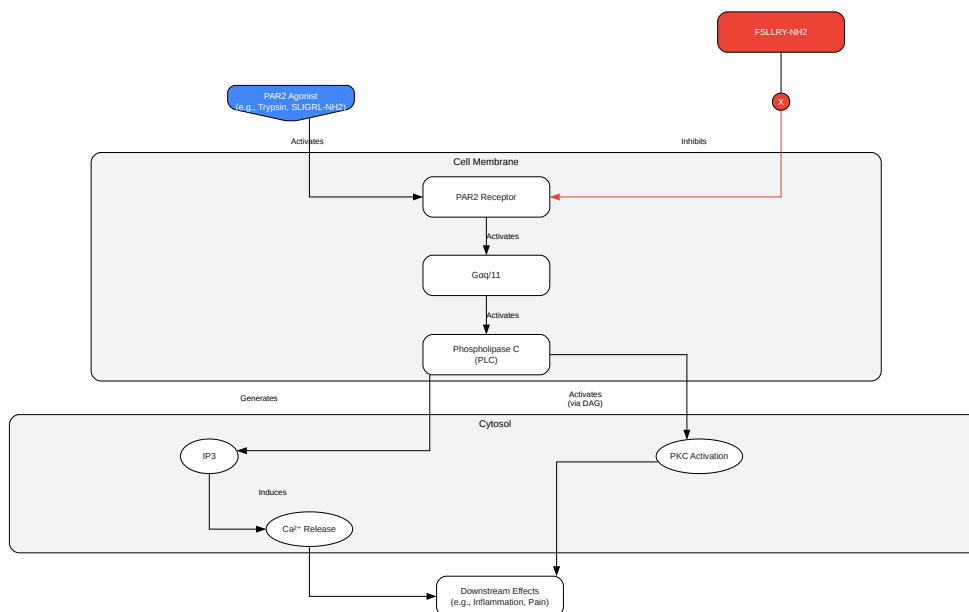
More recent findings have identified **FSLLRY-NH2** as a potent agonist of MrgprC11 (mouse) and, to a lesser extent, MRGPRX1 (human).[2][7] This activation is dose-dependent and has been shown to induce scratching behaviors in mice, indicating a role in pruritus (itch).[2] This "off-target" activity is critical for interpreting experimental results, as effects attributed solely to PAR2 inhibition may, in some systems, be confounded by Mrgpr activation.

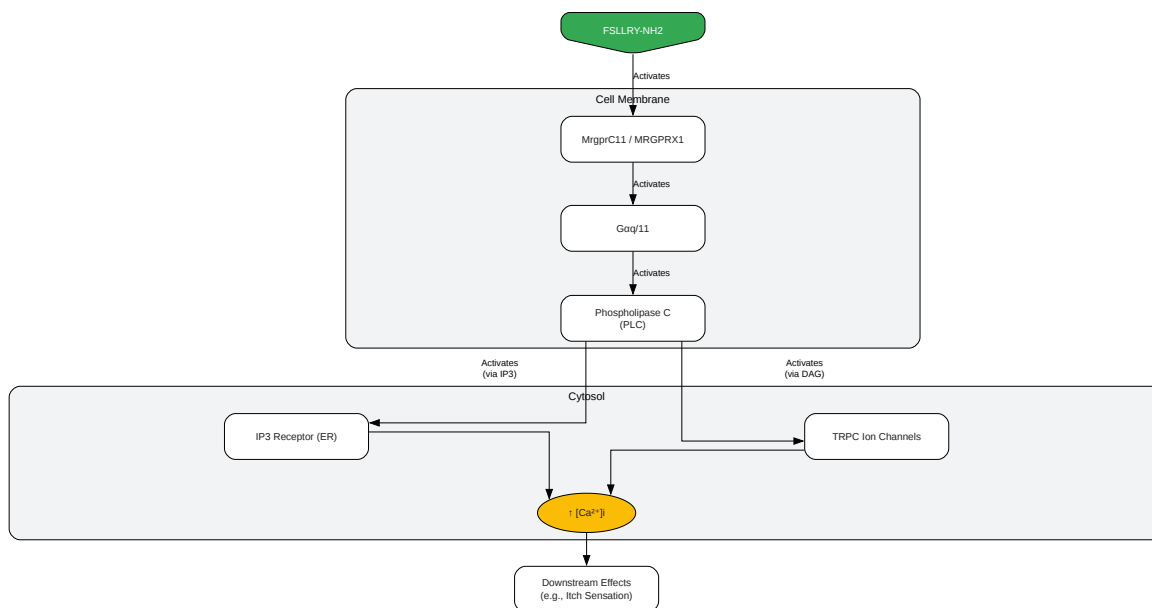
Signaling Pathways

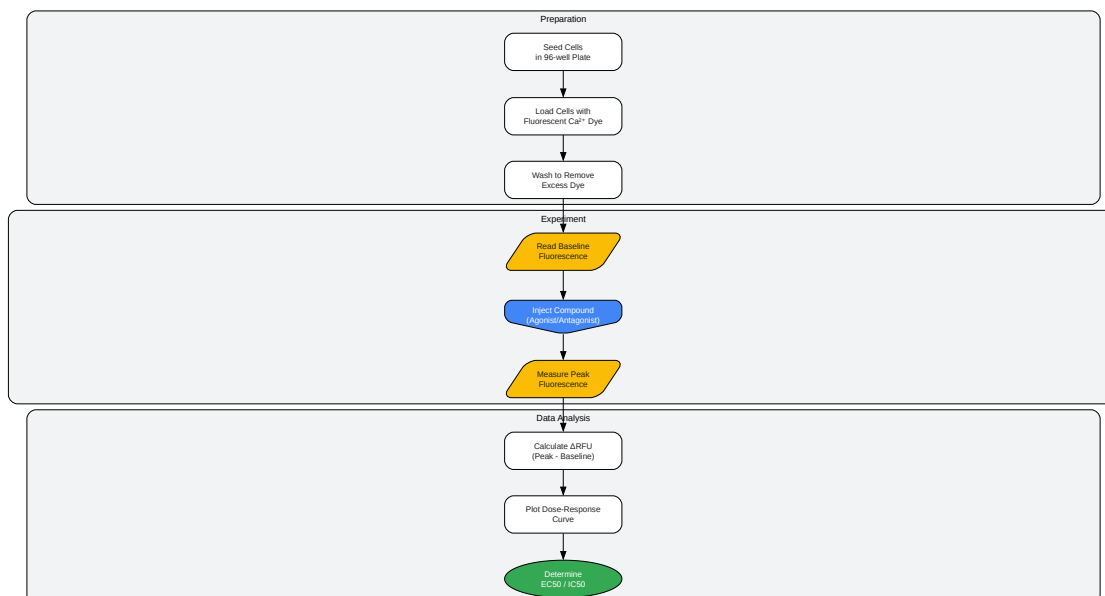
The signaling pathways initiated by **FSLLRY-NH2** depend on the receptor it engages.

PAR2 Antagonism Logic

As an antagonist, **FSLLRY-NH2** does not initiate a signal itself but rather blocks the signaling cascade typically initiated by PAR2 agonists. The diagram below illustrates the logical flow of this inhibition.







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Email: info@benchchem.com